molecular formula C27H23ClNO5P B12551930 (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate CAS No. 145932-17-8

(1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate

Cat. No.: B12551930
CAS No.: 145932-17-8
M. Wt: 507.9 g/mol
InChI Key: MFSBLSDQFUGINS-UHFFFAOYSA-N
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Description

(1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate is a phosphonium salt characterized by a benzamidoethenyl substituent attached to a triphenylphosphonium core, with a perchlorate counterion. Phosphonium salts are widely utilized in organic synthesis, particularly as catalysts or intermediates in cycloaddition and Wittig-type reactions . The perchlorate anion enhances the compound's stability and solubility in polar aprotic solvents, making it suitable for applications requiring robust Lewis acid catalysis.

Properties

CAS No.

145932-17-8

Molecular Formula

C27H23ClNO5P

Molecular Weight

507.9 g/mol

IUPAC Name

1-benzamidoethenyl(triphenyl)phosphanium;perchlorate

InChI

InChI=1S/C27H22NOP.ClHO4/c1-22(28-27(29)23-14-6-2-7-15-23)30(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;2-1(3,4)5/h2-21H,1H2;(H,2,3,4,5)

InChI Key

MFSBLSDQFUGINS-UHFFFAOYSA-N

Canonical SMILES

C=C(NC(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable benzamidoethenyl precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

Chemistry

Reagent in Organic Synthesis

  • (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate is utilized as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. It has been effectively employed in Wittig reactions to synthesize alkenes from aldehydes or ketones.
Reaction TypeApplication Example
Wittig ReactionSynthesis of alkenes from carbonyls
Cross-CouplingFormation of biaryl compounds

Biology

Biochemical Probes

  • The compound's ability to interact with biomolecules makes it a valuable tool for studying biological processes. It has been investigated for its potential to act as a biochemical probe, aiding in the understanding of enzyme mechanisms and cellular pathways.

Case Study: Interaction with Enzymes

  • Research has shown that (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate can inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action.

Medicine

Therapeutic Potential

  • Preliminary studies have indicated that this compound may exhibit antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications in treating diseases associated with oxidative stress and inflammation.
PropertyPotential Application
Antioxidant ActivityTreatment of oxidative stress-related conditions
Anti-inflammatoryPossible use in chronic inflammatory diseases

Clinical Trials

  • Ongoing clinical trials are assessing the efficacy of (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate in various therapeutic contexts, including cancer treatment and neuroprotection.

Industry

Material Science

  • The compound is being explored for its applications in materials science, particularly in the development of advanced polymers and coatings due to its unique chemical properties.
Application AreaSpecific Use
Polymer ProductionDevelopment of high-performance materials
CoatingsProtective coatings with enhanced durability

Mechanism of Action

The mechanism of action of (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction is mediated by the unique functional groups present in the compound, which allow it to form stable complexes with its targets.

Comparison with Similar Compounds

Structural Analogs: Iminophosphoranes and Their Reactivity

highlights iminophosphoranes such as [(4-[tert-Butyl(dimethyl)silyl]oxy-1-benzothiophen-2-yl)imino]-triphenylphosphorane (22b) and Tert-butyl (2((triphenylphosphoranylidene)amino)benzo[b]thiophen-4-yl)carbamate (22c). These compounds are precursors for synthesizing benzothieno[2,3-b]pyridines via reactions with methyltrans-4-oxo-2-pentenoate. Key differences include:

  • Synthetic Yields : Compound 22b was isolated in 20% yield, while 22c degraded entirely under similar conditions, likely due to steric hindrance or electronic destabilization from the carbamate group .
  • Reaction Scope : The tert-butyldimethylsilyl (TBS) group in 22b enhances stability, enabling successful cyclization to form 23b (61.98% C content), whereas unprotected analogs like 22c fail .

Table 1: Comparison of Iminophosphorane Derivatives

Compound Substituent Yield Key Application
22b TBS-protected 20% Synthesis of silylated benzothienopyridines
22c Carbamate-protected 0% Degradation observed
Catalytic Efficiency in Cycloaddition Reactions

Triphenylphosphonium perchlorate derivatives, such as those in , catalyze Imino Diels-Alder reactions to generate fused bicyclic compounds (e.g., pyranoquinolines). Compared to traditional catalysts like Lewis acids (e.g., AlCl₃), phosphonium perchlorates offer:

  • Higher Efficiency : Enhanced reaction rates due to strong electrophilic activation of imines .
  • Broader Substrate Tolerance: Compatibility with electron-rich dienophiles, enabling diverse product scaffolds (e.g., phenanthridines) .

In contrast, allyl triphenylphosphonium chloride () is primarily used in Wittig reactions, where its chloride counterion facilitates alkene formation. The perchlorate variant likely exhibits superior thermal stability but may require stringent handling due to oxidative risks .

Physical and Chemical Properties

Table 2: Physical Properties of Select Phosphonium Salts

Compound Melting Point (°C) Molecular Weight Key Features
Allyl triphenylphosphonium chloride 227–229 338.81 Wittig reagent, chloride counterion
(1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate (inferred) >250 (estimated) ~500 (estimated) Perchlorate enhances stability
FBnTP N/A 446.34 Radiolabeled for PET imaging

The perchlorate counterion in the target compound likely increases its melting point and solubility in polar solvents compared to chloride variants.

Biological Activity

(1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate is a phosphonium salt that has garnered attention for its potential biological activities. Phosphonium compounds, particularly those with triphenyl groups, are known for their ability to interact with biological membranes, making them candidates for various therapeutic applications. This article explores the biological activity of this specific compound, highlighting its mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound features a central phosphorus atom bonded to three phenyl groups and a benzamidoethenyl group. The perchlorate anion contributes to its reactivity. The overall structure can be represented as follows:

 1 Benzamidoethenyl triphenyl phosphanium perchlorate[Ph3P+C6H5C(O)NHCH=CH2]ClO4\text{ 1 Benzamidoethenyl triphenyl phosphanium perchlorate}\rightarrow [Ph_3P^+-C_6H_5C(O)NH-CH=CH_2]ClO_4^-

Mechanisms of Biological Activity

Phosphonium salts are often explored for their ability to penetrate cellular membranes and target mitochondria. The biological activity of (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate can be attributed to several mechanisms:

  • Mitochondrial Targeting : These compounds can accumulate in mitochondria due to their positive charge, which allows them to cross the negatively charged mitochondrial membrane.
  • Induction of Apoptosis : Similar phosphonium derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and promoting reactive oxygen species (ROS) production .
  • Catalytic Activity : The compound has been reported to catalyze various organic reactions, which may also influence biological pathways indirectly through the modulation of metabolic processes .

Anticancer Properties

Research indicates that triphenylphosphonium derivatives can selectively accumulate in cancer cell mitochondria, leading to enhanced cytotoxicity. For instance, studies have shown that modifications to the triphenyl group can increase the effectiveness of these compounds against melanoma cells by inducing mitochondrial dysfunction and apoptosis .

Interaction with Thyroid Function

Perchlorate ions are known to inhibit thyroid hormone synthesis by competing with iodide uptake in the thyroid gland . While (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate contains perchlorate, its overall impact on thyroid function remains an area for further investigation.

Case Studies and Research Findings

StudyFindings
Triphenyl Phosphonium Cation and Cancer Enhanced anticancer effects observed in melanoma cells when combined with mitochondrial-targeted compounds .
Electrophilic Substitution Reactions Catalyzed reactions leading to biologically active indole derivatives, showcasing its utility in synthetic organic chemistry .
Thyroid Hormone Inhibition Perchlorate's role in inhibiting thyroid function suggests potential endocrine-disrupting effects of phosphonium compounds .

Q & A

Q. Basic Research Focus

  • Storage : Seal in amber glass under inert gas (Ar/N2_2) at –20°C to prevent hydrolysis. Avoid contact with reducing agents (perchlorate is explosive under friction/heat) .
  • Personal Protection : Use nitrile gloves, face shields, and explosion-proof fume hoods during synthesis.
  • Waste Disposal : Neutralize perchlorate by reduction (e.g., Fe2+^{2+}/H+^+) in a controlled facility.

How can researchers optimize reaction yields when using this compound as a precursor in asymmetric synthesis?

Advanced Research Focus
Key factors:

  • Counterion Effects : Replace perchlorate with non-coordinating anions (e.g., BF4_4^-) to enhance cation accessibility.
  • Solvent Choice : Low-dielectric solvents (e.g., toluene) improve ion-pair dissociation. Monitor via conductivity measurements.
  • Additives : Use crown ethers (e.g., 18-crown-6) to stabilize reactive intermediates. Validate yield improvements via 31^{31}P NMR kinetic studies .

What analytical challenges arise in detecting trace impurities, and how are they addressed?

Methodological Guidance
Impurities like residual benzamidoethenyl chloride or triphenylphosphine require LC-MS/MS with electrospray ionization (ESI+). Use a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (MeOH/H2_2O with 0.1% formic acid). For perchlorate quantification, ion chromatography (IC) with suppressed conductivity detection (LOD ~0.1 µg/L) is optimal. Pre-concentrate samples via SPE (HLB cartridges) to enhance sensitivity .

How does the compound interact with biomolecules in mechanistic studies of enzyme inhibition?

Advanced Research Focus
The phosphanium cation can inhibit ATPases via competitive binding at nucleotide pockets. To study this:

  • Perform docking simulations (e.g., AutoDock Vina) using SCXRD-derived geometry.
  • Validate with isothermal titration calorimetry (ITC) to measure binding constants (Kd_d).
  • Contrast with triphenylphosphine oxide to confirm specificity. Reference analogs like benzyltriphenylphosphonium chloride for baseline activity .

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